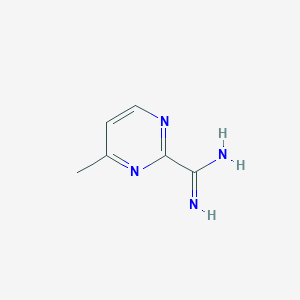

4-Methylpyrimidine-2-carboxamidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methylpyrimidine-2-carboxamidine is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. It is an organic compound with the molecular formula C6H9N3, which is synthesized using a specific method.

科学的研究の応用

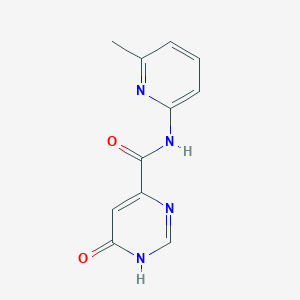

1. Chemical Structure Analysis and Synthesis

Research on 4-Methylpyrimidine-2-carboxamidine includes studies on its chemical structure and synthesis methods. For instance, the reaction of 4-Amino-5-aminomethyl-2-methylpyrimidine with formamidine salts was investigated, leading to the unexpected formation of its ring-opened hydrate, 4-amino-5-formamidomethyl-2-methylpyrimidine. This discovery was significant in understanding the chemical behavior of related compounds (Evans & Robertson, 1973).

2. Development of Novel Pharmaceutical Compounds

In medicinal chemistry, derivatives of this compound have been explored for their potential in drug development. The synthesis of various compounds, such as 3-(4-methyl-2-R-pyrimidin-5-yl)-3-oxopropionic esters, and their reactions with other chemicals like (piperidin-1-yl)carboxamidine and arylguanidines, have been studied to create novel pharmaceutical agents (Potapov et al., 2014).

3. Exploration in Medicinal Chemistry

Further exploration in medicinal chemistry includes the development of specific drugs acting as antagonists of histamine at H2 receptors. The study of imidazolylalkylguanidines, isothioureas, and carboxamidines, derivatives related to this compound, has been pivotal in creating competitive antagonists like burimamide and cimetidine (Ganellin, 1981).

4. Contributions to Oncology

In oncology, derivatives of this compound have been identified as potent Src/Abl kinase inhibitors, showing excellent antiproliferative activity against various tumor cell lines. These studies contribute significantly to cancer treatment research (Lombardo et al., 2004).

5. Antiplasmin Drug Research

Research on aza analogs of 4-aminomethylbenzoic acid, closely related to this compound, has been conducted as part of the search for new antiplasmin drugs. These studies are vital in developing treatments for conditions involving abnormal blood clot dissolution (Isoda et al., 1980).

6. HIV Research

Compounds such as dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides, related to this compound, have been investigated as HIV integrase inhibitors. These compounds hold promise in HIV treatment due to their potent and selective inhibitory properties (Summa et al., 2006).

作用機序

Target of Action

Pyrimidines, in general, are known to play a vital role in various biological procedures and in cancer pathogenesis . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .

Mode of Action

It’s known that pyrimidines can act as nucleophiles, attacking aldehyde carbon . For example, 5-bromo-2-methylpyrimidine was reacted with benzaldehyde in the presence of a Lewis acid, ZnCl2, to yield 5-bromo-2-styrylpyrimidine .

Biochemical Pathways

Pyrimidines are known to be involved in a wide range of biological activities, including antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications .

Pharmacokinetics

The molecular weight of the compound is 17262 g/mol , which could potentially influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

Pyrimidines have been reported to exhibit potent anti-inflammatory effects . They are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

特性

IUPAC Name |

4-methylpyrimidine-2-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4/c1-4-2-3-9-6(10-4)5(7)8/h2-3H,1H3,(H3,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDOMZMPSSOFNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2406859.png)

![2-cyano-N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2406860.png)

![2-Chloro-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2406874.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate](/img/structure/B2406880.png)